molecular formula C11H12O3S B14242420 S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate

S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate

Cat. No.: B14242420
M. Wt: 224.28 g/mol
InChI Key: IPIBUYDMVBRART-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate typically involves the reaction of 4-methoxybenzaldehyde with a suitable thiol reagent under controlled conditions. The reaction may proceed through a series of steps, including the formation of an intermediate thioacrylate, followed by hydrolysis and methylation to yield the final product. Common reagents used in this synthesis include acrylyl chloride and thiophenol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The thioester linkage can be reduced to form a thiol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    S-phenyl prop-2-enethioate: Similar structure but with a phenyl group instead of a methoxyphenyl group.

    S-phenyl thioacrylate: Contains a thioacrylate moiety similar to the thioester linkage in S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate.

    S-phenyl thiopropenoate: Another compound with a thioester linkage but different substituents.

Uniqueness

This compound is unique due to the presence of both a hydroxy group and a methoxyphenyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

S-methyl (Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enethioate

InChI

InChI=1S/C11H12O3S/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-7,12H,1-2H3/b10-7-

InChI Key

IPIBUYDMVBRART-YFHOEESVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C(=O)SC)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)SC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.